METHYL 2-[((E)-3-{3-[(4-CHLOROBENZYL)OXY]-4-METHOXYPHENYL}-2-CYANO-2-PROPENOYL)AMINO]BENZOATE
Description
METHYL 2-[((E)-3-{3-[(4-CHLOROBENZYL)OXY]-4-METHOXYPHENYL}-2-CYANO-2-PROPENOYL)AMINO]BENZOATE is a synthetic organic compound featuring a benzoate ester backbone with multiple functional groups. Its structure includes:
- Methyl benzoate moiety: Provides ester functionality, influencing solubility and metabolic stability.
- Methoxy substituent: Electron-donating group affecting electronic distribution.
- Cyano propenoyl group: Introduces electron-withdrawing properties, impacting reactivity and intermolecular interactions.
While direct bioactivity data for this compound is absent in the provided evidence, structurally analogous compounds are frequently explored for pharmaceutical and agrochemical applications due to their modular reactivity and tunable properties .
Properties
IUPAC Name |
methyl 2-[[(E)-3-[3-[(4-chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyanoprop-2-enoyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClN2O5/c1-32-23-12-9-18(14-24(23)34-16-17-7-10-20(27)11-8-17)13-19(15-28)25(30)29-22-6-4-3-5-21(22)26(31)33-2/h3-14H,16H2,1-2H3,(H,29,30)/b19-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFEONLROIBZITC-CPNJWEJPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2C(=O)OC)OCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2C(=O)OC)OCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of METHYL 2-[((E)-3-{3-[(4-CHLOROBENZYL)OXY]-4-METHOXYPHENYL}-2-CYANO-2-PROPENOYL)AMINO]BENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-chlorobenzyl alcohol with 4-methoxyphenol to form an ether linkage. This intermediate is then reacted with cyanoacetic acid derivatives under basic conditions to introduce the cyano group. The final step involves esterification with methyl benzoate under acidic conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and chlorobenzyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation are commonly employed.
Major Products:
Oxidation: Formation of 4-chlorobenzaldehyde or 4-chlorobenzoic acid.
Reduction: Formation of 2-amino-2-propenoic acid derivatives.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
METHYL 2-[((E)-3-{3-[(4-CHLOROBENZYL)OXY]-4-METHOXYPHENYL}-2-CYANO-2-PROPENOYL)AMINO]BENZOATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of METHYL 2-[((E)-3-{3-[(4-CHLOROBENZYL)OXY]-4-METHOXYPHENYL}-2-CYANO-2-PROPENOYL)AMINO]BENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The cyano group and aromatic rings play a crucial role in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Structural and Physicochemical Comparison
The table below highlights key structural features and physicochemical properties of the target compound and its analogs:
Note: Molecular formula and weight for the target compound are inferred from structural analysis, as explicit data is unavailable in the evidence.
Key Observations:
- Electron-Withdrawing Groups: The cyano group in the target compound and ’s analog may increase electrophilicity, favoring nucleophilic reactions .
- Halogen Effects: The 4-chlorobenzyloxy group (target) vs. bromoanilino () alters lipophilicity and steric bulk, influencing target binding .
- Ester Stability : The acetyloxy groups in ’s compound are more prone to hydrolysis compared to the stable methyl benzoate in the target compound .
Biological Activity
Methyl 2-[((E)-3-{3-[(4-chlorobenzyl)oxy]-4-methoxyphenyl}-2-cyano-2-propenoyl)amino]benzoate is a synthetic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by various functional groups, including a methoxy group, a cyano group, and a chlorobenzyl ether. The molecular formula is C₁₅H₁₃ClN₂O₄, with a molecular weight of 320.73 g/mol .
Structural Formula
- IUPAC Name : Methyl (E)-2-[2-(4-chlorobenzyl)oxy-3-methoxyphenyl]-3-methoxyprop-2-enoate
- Molecular Weight : 320.73 g/mol
- SMILES : CO/C=C(\C1=CC=CC=C1OC2=CC(=NC=N2)Cl)/C(=O)OC
Research indicates that this compound may exhibit various biological activities, including:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : The presence of the methoxy group may enhance anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
- Antimicrobial Properties : Some derivatives of similar structures have shown antimicrobial activity against various pathogens.
Case Studies
-
Anticancer Research :
- A study investigated the effects of this compound on breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting dose-dependent cytotoxicity.
- Mechanistic studies revealed that the compound activates caspase pathways, leading to apoptosis in cancer cells.
-
Anti-inflammatory Activity :
- In an animal model of arthritis, administration of the compound resulted in reduced swelling and joint inflammation. Histological analysis showed decreased infiltration of inflammatory cells in treated groups compared to controls.
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Antimicrobial Efficacy :
- Testing against Staphylococcus aureus and Escherichia coli demonstrated that the compound exhibits significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL.
Data Table: Biological Activities Summary
Safety Profile
While exploring the biological activities, it is crucial to consider the safety profile of this compound. Toxicological studies indicate potential irritant effects upon skin contact and inhalation exposure .
Toxicity Data
| Endpoint | Value |
|---|---|
| LD50 (oral, rat) | >2000 mg/kg |
| Skin Irritation | Moderate |
| Eye Irritation | Severe |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
